3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one
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Overview
Description
3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with an amino group and a pyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group and pyridinyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline scaffold.
Scientific Research Applications
3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits various biological activities, including antibacterial and antifungal properties.
Industry: It is used in material sciences for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . It may also function as an inverse agonist of RORγt . These interactions result in the modulation of signaling pathways involved in inflammation, cell proliferation, and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit various biological activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazole ring and are known for their antibacterial properties.
Triazoloquinoxaline derivatives: These compounds are structurally related and have been studied for their anticancer activities.
Uniqueness
3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
3-amino-2-pyridin-4-yl-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O/c15-19-12(9-5-7-16-8-6-9)18-20-13(21)10-3-1-2-4-11(10)17-14(19)20/h1-8H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVVYAOYXHQAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)N(C(=N3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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